6-Bromo-2-trifluoromethylquinoline
Overview
Description
6-Bromo-2-trifluoromethylquinoline: is an organic compound with the molecular formula C₁₀H₅BrF₃N and a molecular weight of 276.05 g/mol . It is a derivative of quinoline, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the quinoline ring. This compound is typically a light yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-trifluoromethylquinoline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-trifluoromethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-2-trifluoromethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-trifluoromethylquinoline depends on its specific application. In biological systems, quinoline derivatives often target enzymes such as DNA gyrase and topoisomerase IV , which are involved in DNA replication and transcription . By stabilizing the enzyme-DNA complex, these compounds can inhibit bacterial growth and proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
- 6-Chloro-2-trifluoromethylquinoline
- 6-Fluoro-2-trifluoromethylquinoline
- 6-Iodo-2-trifluoromethylquinoline
Comparison: 6-Bromo-2-trifluoromethylquinoline is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated derivatives may not undergo as readily. The trifluoromethyl group also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBXTJLAABRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571525 | |
Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176722-64-8 | |
Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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